molecular formula C25H19F2NO3 B2567620 3-(4-Ethoxybenzoyl)-6-fluoro-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 904433-15-4

3-(4-Ethoxybenzoyl)-6-fluoro-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No. B2567620
CAS RN: 904433-15-4
M. Wt: 419.428
InChI Key: GLHWPYUPKJIAAY-UHFFFAOYSA-N
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Description

This compound is a quinolinone derivative. Quinolinones are a class of organic compounds that contain a quinoline (a heterocyclic aromatic organic compound) and a ketone. The presence of the ethoxybenzoyl, fluorophenylmethyl, and dihydroquinolinone groups suggest that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinolinone core, with the ethoxybenzoyl and fluorophenylmethyl groups attached at the 3 and 1 positions, respectively .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electrophilic carbonyl group in the quinolinone core, as well as the presence of the electron-withdrawing fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbonyl group and the nonpolar aromatic rings could give this compound unique solubility properties .

Scientific Research Applications

Fluorescent Probes for Biological Systems

Quinoline derivatives, including compounds similar to 3-(4-Ethoxybenzoyl)-6-fluoro-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, are known for their efficiency as fluorophores. These compounds are widely used in biochemistry and medicine to study various biological systems. Their structure, containing fused aromatic systems with heteroatoms, makes them suitable for DNA fluorophore applications, where there's a continuous search for compounds that are more sensitive and selective (Aleksanyan & Hambardzumyan, 2013).

Tubulin Polymerization Inhibitors for Anticancer Activity

Some derivatives of quinolin-4-one have been identified as tubulin polymerization inhibitors, which is a promising mechanism for anticancer activity. These compounds have shown significant antiproliferative activity toward human cancer cells without affecting antimicrobial and antimalarial activities. The inhibition of tubulin polymerization leads to cell cycle arrest, suggesting these derivatives' potential as anticancer agents (Minegishi et al., 2015).

Antimicrobial Activity

Certain quinazoline derivatives, including those structurally related to 3-(4-Ethoxybenzoyl)-6-fluoro-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, exhibit antimicrobial activity. These compounds have been synthesized and tested against a range of microorganisms, indicating their potential use in developing new antimicrobial agents. The activity is attributed to the specific structural features of the quinazoline ring, suggesting that modifications in this structure could yield compounds with enhanced antimicrobial properties (Xu et al., 2007).

Synthetic Applications in Drug Discovery

The compound's structural framework is relevant in the synthesis of intermediates for drug discovery, highlighting its role in the development of novel therapeutic agents. Improvements in synthetic routes for compounds structurally related to 3-(4-Ethoxybenzoyl)-6-fluoro-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one have been reported, demonstrating the importance of optimizing synthesis for efficient drug discovery processes (Nishimura & Saitoh, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many quinolinone derivatives are biologically active and are used as pharmaceuticals .

Future Directions

The study of quinolinone derivatives is a vibrant field in medicinal chemistry, with many derivatives being investigated for their potential as pharmaceuticals . This specific compound could be of interest in this context.

properties

IUPAC Name

3-(4-ethoxybenzoyl)-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2NO3/c1-2-31-19-10-7-16(8-11-19)24(29)21-15-28(14-17-5-3-4-6-22(17)27)23-12-9-18(26)13-20(23)25(21)30/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHWPYUPKJIAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxybenzoyl)-6-fluoro-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

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